L-687414

Description

Structure

3D Structure

Properties

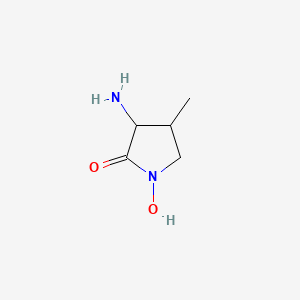

IUPAC Name |

3-amino-1-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYSFPFYQBZGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-687,414

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of L-687,414, detailing its pharmacological profile, key experimental findings, and the methodologies used to elucidate its function. L-687,414 acts as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the NMDA receptor, effectively functioning as an antagonist in the presence of saturating levels of glycine. This unique profile confers neuroprotective, anticonvulsant, and analgesic properties with a potentially favorable safety profile compared to other classes of NMDA receptor antagonists. This document summarizes quantitative data, provides detailed experimental protocols, and includes visualizations of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Core Mechanism of Action: Glycine Site NMDA Receptor Antagonism

L-687,414 exerts its primary effect by interacting with the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. This activation leads to the opening of the ion channel, allowing for the influx of Ca2+ and Na+, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity, learning, and memory.

L-687,414 is characterized as a low-efficacy partial agonist at this glycine site. This means that while it can bind to and activate the receptor, its maximal effect is significantly lower than that of the full co-agonist, glycine. In a physiological environment where glycine is present, L-687,414 competitively occupies the glycine binding site, thereby preventing the full activation of the NMDA receptor by endogenous co-agonists. This functional antagonism is the basis for its observed pharmacological effects.

A key advantage of this mechanism is the potential for a wider therapeutic window. Unlike non-competitive NMDA receptor antagonists that block the ion channel pore (e.g., ketamine, PCP), L-687,414 does not induce the psychotomimetic side effects or the neuronal vacuolization (Olney's lesions) associated with these compounds. This improved safety profile is attributed to its action at the modulatory glycine site.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of L-687,414.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Value | Species | Tissue/Cell Type | Experimental Method |

| Apparent Kb | 15 µM | Rat | Cortical Slices | Antagonism of NMDA-evoked population depolarizations |

| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp (shift in NMDA concentration-response) |

| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp (concentration-inhibition curve) |

| Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp (inability to completely abolish inward current) |

Table 2: In Vivo Neuroprotective Dosing and Plasma Concentrations

| Dosing Regimen | Mean Plasma Level (over 4h) | Species | Model | Outcome |

| 17.6 mg/kg i.v. bolus | Peak: 24 µg/mL (t1/2 = 56 min) | Rat | Focal Ischemia (MCAO) | No significant protection |

| 7 mg/kg i.v. bolus + 7 mg/kg/h infusion | 11 µg/mL | Rat | Focal Ischemia (MCAO) | Ineffective |

| 14 mg/kg i.v. bolus + 14 mg/kg/h infusion | 25 µg/mL | Rat | Focal Ischemia (MCAO) | Significant neuroprotection |

| 30 mg/kg i.v. bolus + 30 mg/kg/h infusion | 61 µg/mL | Rat | Focal Ischemia (MCAO) | Significant neuroprotection |

| 17.5 mg/kg i.v. bolus + 225 µg/kg/min infusion | Not specified | Rat | Cerebral Glucose Metabolism Study | No effect on CMRglc or neuronal morphology |

| 35 mg/kg i.v. bolus + 440 µg/kg/min infusion | Not specified | Rat | Cerebral Glucose Metabolism Study | No effect on CMRglc or neuronal morphology |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp on Cultured Rat Cortical Neurons

This protocol is designed to measure the effect of L-687,414 on NMDA-evoked inward currents in cultured cortical neurons.

Cell Culture:

-

Primary cortical neurons are harvested from rat embryos and cultured on poly-D-lysine coated coverslips.

-

Cells are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for 7-14 days prior to recording.

Electrophysiological Recording:

-

Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin (B1210768) to block voltage-gated sodium channels. The pH is adjusted to 7.4 with NaOH. To isolate NMDA receptor currents, the external solution is nominally Mg²⁺-free.

-

Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, and 2 ATP-Mg. The pH is adjusted to 7.2 with CsOH.

-

A whole-cell patch-clamp configuration is established on a visually identified pyramidal-like neuron. The cell is voltage-clamped at a holding potential of -60 mV.

-

NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are applied to the neuron via a rapid perfusion system to evoke an inward current.

-

To determine the pKb, concentration-response curves for NMDA are generated in the absence and presence of increasing concentrations of L-687,414. The rightward shift of the NMDA EC₅₀ is used to calculate the Kb.

-

To determine the pKi, concentration-inhibition curves are generated by applying a fixed concentration of NMDA and glycine and co-applying increasing concentrations of L-687,414. The IC₅₀ is then used to calculate the Ki.

In Vivo Neuroprotection Study: Rat Model of Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol assesses the neuroprotective efficacy of L-687,414 in a rat model of stroke.

Animal Model:

-

Male Sprague-Dawley rats (250-300g) are used for the study.

-

Anesthesia is induced with isoflurane.

-

The left middle cerebral artery (MCA) is permanently occluded via an intraluminal filament approach.

Drug Administration:

-

Immediately following MCAO, L-687,414 is administered intravenously (i.v.).

-

For bolus-only studies, a single dose of 17.6 mg/kg is administered.

-

For infusion studies, a bolus dose (e.g., 14 mg/kg) is followed by a continuous infusion (e.g., 14 mg/kg/h) for 4 hours.

-

A control group receives a saline vehicle.

Outcome Measures:

-

Blood samples are collected at various time points to determine plasma concentrations of L-687,414 via HPLC.

-

24 hours post-occlusion, the animals are euthanized, and the brains are removed.

-

The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

-

The volume of the ischemic lesion in the hemisphere, cortex, and caudate is quantified using image analysis software.

In Vivo Study of Long-Term Potentiation (LTP) in the Rat Dentate Gyrus

This protocol investigates the effect of a neuroprotective dose of L-687,414 on synaptic plasticity.

Animal Preparation:

-

Rats are anesthetized, and their heads are fixed in a stereotaxic frame.

-

A recording electrode is placed in the dentate hilus, and a stimulating electrode is positioned in the medial perforant path (mPP).

LTP Induction and Measurement:

-

Baseline population excitatory postsynaptic potentials (pEPSPs) are recorded in response to single test pulses delivered to the mPP.

-

L-687,414 is administered intravenously at a neuroprotective dose (e.g., 28 mg/kg i.v. bolus followed by 28 mg/kg/h infusion).

-

After establishing a stable baseline in the presence of the drug, high-frequency stimulation (tetanus) is delivered to the mPP to induce LTP.

-

Post-tetanic pEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of LTP.

-

The results are compared to a control group receiving saline and a positive control group receiving an NMDA receptor channel blocker like MK-801.

Visualizations

Signaling Pathway of L-687,414 at the NMDA Receptor

Caption: L-687,414 competitively antagonizes the glycine binding site on the NMDA receptor.

Experimental Workflow for In Vivo Neuroprotection Study

Caption: Workflow for assessing the neuroprotective effects of L-687,414 in a rat stroke model.

Logical Relationship of L-687,414's Partial Agonist/Antagonist Profile

Caption: The relationship between L-687,414's partial agonism and its functional antagonist effect.

Conclusion

L-687,414 represents a significant tool for investigating the role of the glycine site on the NMDA receptor in both physiological and pathological processes. Its mechanism as a low-efficacy partial agonist, translating to functional antagonism, offers a nuanced approach to modulating NMDA receptor activity. The comprehensive data and protocols presented in this guide are intended to facilitate further research into this and similar compounds, ultimately aiding in the development of novel therapeutics for neurological disorders.

L-687,414: A Glycine Site NMDA Partial Agonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. The receptor's activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to their respective binding sites on the GluN2 and GluN1 subunits. The glycine binding site, in particular, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Partial agonists at this site offer a nuanced approach to modulating NMDA receptor activity, with the potential to temper excitotoxicity without complete receptor blockade. This document provides a comprehensive technical overview of L-687,414, a compound identified as a low-efficacy partial agonist at the NMDA receptor glycine site.

Core Compound Profile: L-687,414

L-687,414, with the chemical name (3R)-(+)-cis-4-methyl-HA-966, has been characterized for its interaction with the NMDA receptor. In vitro studies have established its profile as a partial agonist at the glycine co-agonist site. This is a critical distinction from competitive antagonists, as partial agonists possess a degree of intrinsic activity, albeit lower than that of the full endogenous agonist, glycine.

Quantitative Pharmacological Data

The pharmacological characteristics of L-687,414 have been quantified through various in vitro assays. The following tables summarize the key data regarding its binding affinity, potency, and efficacy.

| Parameter | Value | Method | Species | Tissue/Cell Type | Reference |

| Binding Affinity | |||||

| pKi | 6.1 ± 0.09 | Concentration-inhibition curves | Rat | Cultured cortical neurones | [1] |

| Potency | |||||

| Apparent Kb | 15 µM | Antagonism of NMDA-evoked population depolarizations | Rat | Cortical slices | [1] |

| pKb | 6.2 ± 0.12 | Antagonism of NMDA-evoked inward current | Rat | Cultured cortical neurones | [1] |

| Efficacy | |||||

| Intrinsic Activity | ~10% of glycine | Whole-cell voltage-clamp | Rat | Cultured cortical neurones | [1] |

Table 1: In Vitro Pharmacology of L-687,414 at the NMDA Receptor Glycine Site

Mechanism of Action: Partial Agonism at the Glycine Site

L-687,414 exerts its effects by binding to the glycine site on the GluN1 subunit of the NMDA receptor. As a partial agonist, it stabilizes a receptor conformation that is intermediate between the fully closed state (in the absence of a glycine site agonist) and the fully open state induced by a full agonist like glycine. This results in a submaximal activation of the receptor, even at saturating concentrations of L-687,414. In the presence of the full agonist glycine, L-687,414 can act as a competitive antagonist, displacing glycine and reducing the overall receptor activation to its own level of intrinsic activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of L-687,414.

Whole-Cell Voltage-Clamp Electrophysiology in Cultured Cortical Neurones

Objective: To determine the affinity (pKi), potency (pKb), and efficacy (intrinsic activity) of L-687,414 at the NMDA receptor glycine site.

Cell Preparation:

-

Primary cortical neurones are cultured from rat embryos.

-

Cells are plated on coverslips and maintained in appropriate culture medium for 10-14 days prior to recording.

Recording Conditions:

-

Coverslips with cultured neurones are transferred to a recording chamber continuously perfused with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 4 Mg-ATP, pH adjusted to 7.2.

-

Cells are voltage-clamped at a holding potential of -60 mV.

Experimental Procedure:

-

Potency (pKb) Determination:

-

NMDA (100 µM) is applied to evoke an inward current.

-

Concentration-response curves for NMDA are generated in the absence and presence of increasing concentrations of L-687,414.

-

The rightward shift of the NMDA concentration-response curve in the presence of L-687,414 is used to calculate the pKb value.

-

-

Affinity (pKi) and Efficacy Determination:

-

A fixed concentration of NMDA (e.g., 30 µM) and glycine (e.g., 1 µM) are co-applied to establish a baseline NMDA receptor-mediated current.

-

Increasing concentrations of L-687,414 are co-applied with NMDA and glycine.

-

The inhibition of the glycine-potentiated NMDA current by L-687,414 is measured to generate a concentration-inhibition curve, from which the pKi is determined.[1]

-

The inability of L-687,414 to completely abolish the inward current, even at high concentrations, indicates its partial agonist nature. The remaining current as a percentage of the maximal glycine-evoked current provides an estimate of its intrinsic activity.[1]

-

NMDA-Evoked Population Depolarizations in Cortical Slices

Objective: To assess the potency of L-687,414 in a more integrated tissue preparation.

Slice Preparation:

-

Coronal slices (400 µm thick) of the rat cerebral cortex are prepared using a vibratome.

-

Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) gassed with 95% O₂ / 5% CO₂.

Recording Conditions:

-

Extracellular field potentials are recorded from layer IV of the cortex.

-

A stimulating electrode is placed in the underlying white matter.

Experimental Procedure:

-

A baseline population depolarization is evoked by a brief application of NMDA.

-

Increasing concentrations of L-687,414 are added to the perfusion medium.

-

The reduction in the amplitude of the NMDA-evoked population depolarization in the presence of L-687,414 is measured.

-

The concentration of L-687,414 that produces a 50% reduction in the NMDA response is determined as the apparent Kb value.[1]

Visualizations

Signaling Pathway

Caption: NMDA Receptor Signaling Modulated by L-687,414.

Experimental Workflows

Caption: Workflow for Whole-Cell Patch-Clamp Experiments.

Caption: Workflow for Cortical Slice Recording Experiments.

Conclusion

L-687,414 is a well-characterized partial agonist at the glycine site of the NMDA receptor. Its low intrinsic activity allows for a subtle modulation of NMDA receptor function, which may be advantageous in therapeutic contexts where complete receptor antagonism could lead to undesirable side effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of novel therapeutics targeting the NMDA receptor glycine site.

References

An In-depth Technical Guide to the Discovery and Synthesis of L-687,414

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

L-687,414, also known as (+)-cis-4-methyl-HA-966, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist site. Its discovery arose from research aimed at developing central nervous system (CNS) agents with improved pharmacological profiles over existing NMDA receptor antagonists. L-687,414 is the R-(+)-enantiomer of cis-4-methyl-HA-966 and has demonstrated a range of activities in preclinical studies, including anticonvulsant and neuroprotective effects. A notable characteristic of L-687,414 is its ability to induce hyperlocomotion in animal models, a response that can be attenuated by agonists of the trace amine-associated receptor 1 (TAAR1). This has made L-687,414 a valuable pharmacological tool for investigating the interplay between the glutamatergic and trace aminergic systems. Unlike some other NMDA receptor antagonists, L-687,414 does not appear to cause the neuronal vacuolization associated with channel blockers like MK-801.

Chemical Synthesis

The enantioselective synthesis of L-687,414, or (3R,4R)-3-amino-1-hydroxy-4-methyl-pyrrolidin-2-one, has been achieved through various routes. One efficient method proceeds from commercially available (S)-β-methyl-γ-butyrolactone over six steps with a reported overall yield of 14%. The key steps involve the stereoselective introduction of the amino and hydroxylamino functionalities onto the pyrrolidinone core.

Experimental Protocol: Synthesis of L-687,414

The following is a representative synthetic scheme for L-687,414:

Step 1: Synthesis of (S)-3-Bromo-4-methyl-dihydrofuran-2-one (S)-β-methyl-γ-butyrolactone is brominated at the α-position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, under reflux.

Step 2: Synthesis of (3S,4S)-3-Azido-4-methyl-dihydrofuran-2-one The resulting α-bromo lactone is then subjected to nucleophilic substitution with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group with inversion of stereochemistry.

Step 3: Synthesis of (3S,4S)-3-Amino-4-methyl-dihydrofuran-2-one The azide is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as ethanol (B145695) or methanol.

Step 4: N-Hydroxylation and Cyclization The amino lactone is then reacted with a hydroxylaminating agent. A common method involves reaction with a protected hydroxylamine (B1172632) followed by deprotection.

Step 5: Formation of the Hydrazine (B178648) Precursor A detailed, publicly available protocol describes the formation of a hydrazine precursor which is then reduced.

Step 6: Final Reduction to L-687,414 The hydrazine precursor (69 mg) is dissolved in a mixture of ethanol (20 ml) and glacial acetic acid (5 ml). The solution is hydrogenated at 50 psi for 2 hours in the presence of palladium black (50 mg). The catalyst is filtered off, and the solution is further hydrogenated in the presence of platinum oxide (50 mg) at 50 psi for 1.5 hours. After filtration and evaporation of the solvent, the residue is purified by ion-exchange chromatography (Dowex 50W-X8, H+ form), eluting with dilute aqueous ammonia (B1221849) to yield cis-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414). The final product's stereochemistry is confirmed by 1H NMR with NOE experiments.[1]

Biological Activity and Mechanism of Action

L-687,414 functions as a low-efficacy partial agonist at the glycine binding site of the NMDA receptor. This means that while it binds to the receptor, it elicits a much weaker response than the endogenous co-agonist, glycine. In the presence of glycine, L-687,414 acts as a competitive antagonist. This mechanism of action is distinct from NMDA receptor channel blockers like ketamine or PCP.

Signaling Pathway of NMDA Receptor Modulation

Caption: NMDA receptor activation and modulation by L-687,414.

Quantitative Biological Data

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ ([³H]glycine binding) | 12.5 µM (for (+)-HA-966) | Rat | Radioligand Binding | [2] |

| IC₅₀ (glycine-potentiated NMDA responses) | 13 µM (for (+)-HA-966) | Rat (cultured cortical neurons) | Electrophysiology | [2] |

| Kᵢ (glycine site) | ~1.9 µM (calculated from IC₅₀) | Rat | Radioligand Binding | [2] |

Key In Vivo Effects

-

Anticonvulsant Activity: L-687,414 has been shown to be effective against seizures induced by NMDA and sound in animal models.

-

Hyperlocomotion: Systemic administration of L-687,414 induces a robust increase in locomotor activity in rodents. This effect is thought to be related to the modulation of subcortical dopamine (B1211576) systems secondary to NMDA receptor antagonism.

-

Neuroprotection: The compound has demonstrated neuroprotective properties in models of ischemic brain injury.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Glycine Site

Objective: To determine the binding affinity of L-687,414 for the strychnine-insensitive glycine binding site on the NMDA receptor complex.

Materials:

-

Rat cerebral cortex synaptic membranes

-

[³H]glycine (radioligand)

-

L-687,414 (test compound)

-

Glycine (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Synaptic membranes are prepared from rat cerebral cortex.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]glycine and varying concentrations of L-687,414 in Tris-HCl buffer.

-

For determination of non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled glycine.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of L-687,414, which can then be converted to a Kᵢ value.

In Vivo Hyperlocomotion Assay

Objective: To assess the effect of L-687,414 on locomotor activity in rodents.

Materials:

-

Male rodents (e.g., mice or rats)

-

L-687,414 solution for injection (e.g., dissolved in saline)

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

-

Data acquisition software.

Procedure:

-

Animals are habituated to the testing room for at least one hour before the experiment.

-

Animals are then placed individually into the open-field chambers and their baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).

-

Following the habituation period, animals are administered L-687,414 or vehicle control via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Immediately after injection, the animals are returned to the activity chambers, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a subsequent period (e.g., 60-120 minutes).

-

Data are collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

-

Statistical analysis is performed to compare the locomotor activity between the L-687,414-treated and vehicle-treated groups.

Experimental Workflow for Hyperlocomotion Assay

Caption: Workflow for the in vivo hyperlocomotion assay.

Conclusion

L-687,414 remains a significant research tool for the study of the NMDA receptor and its role in CNS function and disease. Its distinct mechanism of action at the glycine co-agonist site provides a valuable contrast to other classes of NMDA receptor antagonists. The detailed understanding of its synthesis and biological activity, as outlined in this guide, is essential for its effective application in neuroscience and drug discovery research. The compound's ability to induce a quantifiable behavioral phenotype (hyperlocomotion) that is sensitive to modulation by other neurotransmitter systems further enhances its utility as a probe for exploring complex neural circuits.

References

L-687,414: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414 is a potent and selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental methodologies associated with L-687,414, intended to serve as a technical resource for researchers in neuroscience and drug development.

Chemical Structure and Identifiers

L-687,414, also known as cis-4-Methyl-HA-966, is a close analog of HA-966.[1] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one[1] |

| CAS Number | 132695-96-6[1] |

| Molecular Formula | C₅H₁₀N₂O₂[1] |

| Molar Mass | 130.147 g·mol⁻¹[1] |

| SMILES | C[C@H]1CN(C(=O)[C@H]1N)O[1] |

| InChI | InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m0/s1[1] |

| PubChem CID | 125556[1] |

| ChEMBL ID | ChEMBL165945[1] |

Pharmacological Properties

L-687,414 is characterized as a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[1] It also exhibits properties of a low-efficacy partial agonist, with an estimated maximal efficacy (Emax) of approximately 10% relative to glycine.[1] This dual activity profile distinguishes it from other classes of NMDA receptor antagonists.

Mechanism of Action

The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. L-687,414 competitively binds to the glycine site, thereby preventing the co-agonist from binding and inhibiting receptor activation. Its partial agonist activity means that while it primarily acts as an antagonist in the presence of endogenous glycine, it can weakly activate the receptor on its own.

Pharmacodynamic Effects

In animal studies, L-687,414 has been shown to produce a range of effects, including:

-

Hyperlocomotion: A psychostimulant-like effect.[1]

-

Analgesia/Antinociception: Reduction in pain perception.[1]

-

Anticonvulsant effects: Protection against seizures.[1]

-

Neuroprotection: In models of focal ischemia, L-687,414 has demonstrated neuroprotective effects.[2]

A significant finding is that, unlike uncompetitive NMDA receptor antagonists such as ketamine and phencyclidine (PCP), L-687,414 has not been associated with the development of Olney's lesions (brain vacuoles) in animals.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for L-687,414.

| Parameter | Value | Species/Assay Condition | Reference |

| Intrinsic Activity (Emax) | ~10% of glycine | Rat cultured cortical neurons | [1] |

| IC₅₀ ([³H]glycine binding) | 600 µM | Cultured hippocampal neurons | [3] |

Pharmacokinetic Data

Pharmacokinetic studies in rats have provided the following data:

| Parameter | Dosing Regimen | Value | Reference |

| Peak Plasma Level | 17.6 mg/kg i.v. bolus | 24 µg/ml | [2] |

| Half-life (t₁/₂) | 17.6 mg/kg i.v. bolus | 56 min | [2] |

| Mean Plasma Level (4h) | 7 mg/kg i.v. + 7 mg/kg/h infusion | 11 µg/ml | [2] |

| Mean Plasma Level (4h) | 14 mg/kg i.v. + 14 mg/kg/h infusion | 25 µg/ml | [2] |

| Mean Plasma Level (4h) | 30 mg/kg i.v. + 30 mg/kg/h infusion | 61 µg/ml | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize L-687,414.

Radioligand Binding Assay for Glycine Site Affinity

This protocol is a general method for determining the binding affinity of compounds to the glycine site of the NMDA receptor using [³H]glycine.

Methodology:

-

Membrane Preparation: Membranes are prepared from rat telencephalon.[4]

-

Incubation: The membranes are incubated with a fixed concentration of [³H]glycine and varying concentrations of the test compound (L-687,414).[4]

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.[4]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[4]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5]

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the functional effects of L-687,414 on NMDA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., from rat cortex) are prepared and maintained.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.[6] The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).[6]

-

Voltage Clamp: The membrane potential is held at a constant voltage (e.g., -60 mV) using a voltage-clamp amplifier.[6]

-

NMDA Receptor Activation: NMDA receptors are activated by applying glutamate and glycine.[7]

-

Drug Application: L-687,414 is applied to the cell, and the change in the NMDA receptor-mediated current is measured.[7]

-

Data Analysis: The inhibitory effect of L-687,414 is quantified by measuring the reduction in the current amplitude. Concentration-response curves can be generated to determine the IC₅₀.

In Vivo Model of Focal Ischemia

This protocol describes a method to assess the neuroprotective effects of L-687,414 in a rat model of stroke.

Methodology:

-

Animal Model: Focal ischemia is induced in rats by permanent occlusion of the left middle cerebral artery.[2]

-

Drug Administration: L-687,414 is administered intravenously, either as a single bolus or as a bolus followed by a continuous infusion.[2]

-

Assessment of Infarct Volume: After a set period, the animals are euthanized, and the brains are removed and sectioned. The volume of the ischemic damage (infarct) is quantified.[2]

-

Data Analysis: The infarct volume in the drug-treated group is compared to that in a vehicle-treated control group to determine the extent of neuroprotection.

Cerebral Glucose Metabolism Study

This method is used to evaluate the effect of L-687,414 on brain metabolic activity.

Methodology:

-

Animal Preparation: Rats are instrumented for intravenous infusion and arterial blood sampling.

-

Drug Infusion: A steady-state intravenous infusion of L-687,414 is administered.[8]

-

Radiotracer Administration: [¹⁴C]-2-deoxyglucose is administered to trace glucose metabolism.[8]

-

Autoradiography: After a specific time, the brain is removed, sectioned, and exposed to X-ray film to visualize the regional cerebral metabolic rate of glucose (CMRglc).[8]

-

Data Analysis: The CMRglc in different brain regions of L-687,414-treated animals is compared to that of saline-infused controls.[8]

Signaling and Logical Relationships

The interaction of L-687,414 with the NMDA receptor has several downstream consequences.

Conclusion

L-687,414 is a valuable research tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. Its unique profile as a low-efficacy partial agonist and its favorable safety profile in preclinical models, particularly the lack of Olney's lesions, make it an interesting compound for further study. The experimental protocols outlined in this guide provide a foundation for the continued exploration of L-687,414 and similar compounds in the field of neuroscience and drug discovery.

References

- 1. L-687,414 - Wikipedia [en.wikipedia.org]

- 2. The neuroprotective effect of the glycine site antagonist 3R-(+)-cis-4-methyl-HA966 (L-687,414) in a rat model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homepages.gac.edu [homepages.gac.edu]

- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lack of effect of L-687,414 ((+)-cis-4-methyl-HA-966), an NMDA receptor antagonist acting at the glycine site, on cerebral glucose metabolism and cortical neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of L-687,414 In Vitro: A Technical Overview and Guide to Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414 is an experimental compound that has garnered interest for its potential neuroprotective properties. As a selective antagonist acting at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, it represents a promising therapeutic avenue for neurological disorders where excitotoxicity is a key pathological mechanism. Unlike direct NMDA channel blockers or competitive antagonists, which have been associated with significant side effects, agents targeting the glycine site are hypothesized to offer a more favorable safety profile. This technical guide provides a comprehensive overview of the available knowledge on L-687,414 and presents a generalized framework for the in vitro investigation of its neuroprotective effects.

While direct and extensive in vitro studies detailing the neuroprotective efficacy of L-687,414 are not widely available in the public domain, this document synthesizes the existing data and outlines the standard experimental protocols and signaling pathways that would be critical in its evaluation.

L-687,414: Mechanism of Action and Rationale for Neuroprotection

The primary mechanism of action for L-687,414 is its antagonism of the glycine co-agonist site on the NMDA receptor. Glycine is an essential co-agonist for the activation of NMDA receptors by glutamate (B1630785). By blocking this site, L-687,414 can reduce the excessive influx of calcium ions (Ca²⁺) that is a hallmark of excitotoxic neuronal injury. This targeted modulation of NMDA receptor activity is thought to be a more subtle and potentially safer approach to neuroprotection compared to complete channel blockade.

In vivo studies in rats have suggested a superior safety profile for L-687,414 when compared to other NMDA receptor antagonists like dizocilpine (B47880) (MK-801). Notably, at neuroprotective doses, L-687,414 did not induce the neuronal vacuolation or increases in cerebral glucose metabolism that are characteristic side effects of some other NMDA antagonists. This suggests that L-687,414 may have a wider therapeutic window.

A Framework for In Vitro Evaluation of Neuroprotective Effects

To thoroughly characterize the neuroprotective profile of L-687,414 in vitro, a series of well-defined experiments are necessary. The following sections outline key experimental protocols, data presentation strategies, and potential signaling pathways for investigation.

Experimental Protocols

A critical aspect of assessing neuroprotection is the use of appropriate in vitro models of neuronal injury. Primary neuronal cultures or neuron-like cell lines are typically employed in these assays.

1. Induction of Excitotoxicity:

-

Glutamate-Induced Excitotoxicity: A common method to mimic excitotoxic conditions is to expose neuronal cultures to high concentrations of glutamate.

-

Protocol:

-

Plate primary cortical or hippocampal neurons at an appropriate density and allow them to mature.

-

Pre-treat the neuronal cultures with varying concentrations of L-687,414 for a specified duration (e.g., 1-2 hours).

-

Introduce a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).

-

Wash the cells to remove glutamate and continue incubation in the presence of L-687,414 for 24-48 hours.

-

Assess cell viability and other relevant parameters.

-

-

-

Oxygen-Glucose Deprivation (OGD): This model simulates the conditions of ischemic stroke.

-

Protocol:

-

Culture neurons as described above.

-

Pre-treat with L-687,414.

-

Replace the normal culture medium with a glucose-free medium and transfer the cultures to a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a period of 30-90 minutes.

-

Return the cultures to normoxic conditions with regular, glucose-containing medium (with L-687,414) to simulate reperfusion.

-

Incubate for 24-48 hours before assessing neuronal injury.

-

-

2. Assessment of Cell Viability and Cytotoxicity:

To quantify the neuroprotective effects of L-687,414, a variety of assays can be utilized.

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, an indicator of cell lysis.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

Live/Dead Staining: Utilizes fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification of cell viability.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

| In Vitro Model | Compound | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |

| Glutamate (100 µM) | Vehicle | - | 52.3 ± 4.1 | 100.0 ± 8.5 |

| L-687,414 | 1 | 65.8 ± 5.2 | 78.2 ± 6.9 | |

| L-687,414 | 10 | 82.1 ± 3.9 | 45.6 ± 5.3 | |

| L-687,414 | 100 | 85.4 ± 4.5 | 41.3 ± 4.8 | |

| OGD (60 min) | Vehicle | - | 48.9 ± 3.7 | 100.0 ± 9.1 |

| L-687,414 | 1 | 61.2 ± 4.8 | 82.5 ± 7.4 | |

| L-687,414 | 10 | 79.5 ± 5.1 | 51.7 ± 6.2 | |

| L-687,414 | 100 | 83.2 ± 4.3 | 48.1 ± 5.9 |

Table 1: Hypothetical quantitative data summarizing the neuroprotective effects of L-687,414 in two different in vitro models of neuronal injury. Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the neuroprotective effects of L-687,414 is crucial for its development as a therapeutic agent. The following diagrams illustrate the key signaling pathway involved in NMDA receptor-mediated excitotoxicity and a typical experimental workflow for assessing neuroprotection.

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and the inhibitory action of L-687,414.

Caption: A generalized experimental workflow for assessing the in vitro neuroprotective effects.

Conclusion

L-687,414 holds promise as a neuroprotective agent due to its targeted mechanism of action at the glycine site of the NMDA receptor and its favorable in vivo safety profile. While specific in vitro neuroprotection data for L-687,414 is not extensively documented in publicly available literature, this guide provides a robust framework for its evaluation. By employing standardized in vitro models of excitotoxicity, utilizing quantitative cell viability assays, and investigating the underlying signaling pathways, researchers can systematically characterize the neuroprotective potential of L-687,414. Such studies are essential to validate its therapeutic promise and guide further preclinical and clinical development for the treatment of a range of neurological disorders.

A Technical Guide to L-687,414-Induced Hyperlocomotion in Mice for Researchers and Drug Development Professionals

An In-depth Examination of a Glycine (B1666218) Site NMDA Receptor Antagonist

This technical guide provides a comprehensive overview of the hyperlocomotive effects of L-687,414 in mice, a topic of significant interest for researchers in neuroscience and professionals in drug development. L-687,414, a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor, has been shown to induce a psychostimulant-like effect characterized by increased locomotor activity. This guide synthesizes available data on its behavioral effects, outlines relevant experimental protocols, and explores the underlying signaling pathways.

Core Concepts: L-687,414 and NMDA Receptor Modulation

L-687,414, also known as (3R,4S)-3-amino-1-hydroxy-4-methyl-pyrrolidin-2-one, distinguishes itself from other NMDA receptor antagonists, such as ketamine and phencyclidine (PCP), by acting at the glycine modulatory site rather than blocking the ion channel directly. This distinction is crucial as it may lead to a different pharmacological profile with potentially fewer adverse effects. The antagonism of the glycine site prevents the full activation of the NMDA receptor, even in the presence of the primary agonist, glutamate. This modulation of glutamatergic neurotransmission is believed to be the primary mechanism behind the observed behavioral effects, including hyperlocomotion.

Quantitative Data on L-687,414-Induced Hyperlocomotion

While direct and detailed dose-response data for L-687,414-induced hyperlocomotion in mice is not extensively available in publicly accessible literature, the seminal work by Tricklebank and colleagues in 1994 established this phenomenon. Their research indicated that L-687,414 produces behavioral effects in mice, including hyperlocomotion, that are similar to those induced by the non-competitive NMDA receptor antagonist MK-801.[1]

For the purpose of this guide, and in the absence of specific data for L-687,414, a representative table of dose-response effects for a comparable NMDA receptor antagonist, MK-801, is presented below to illustrate the typical nature of hyperlocomotion induced by this class of compounds. It is important to note that the potency and efficacy of L-687,414 may differ.

Table 1: Representative Dose-Response of NMDA Receptor Antagonist (MK-801) on Locomotor Activity in Mice

| Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm/60 min) | Observations |

| Saline | 1500 ± 200 | Baseline activity |

| 0.1 | 4500 ± 500 | Significant increase in horizontal activity |

| 0.3 | 8000 ± 700 | Robust hyperlocomotion and stereotyped behaviors |

| 1.0 | 6000 ± 600 | Decreased locomotion at higher doses, increased ataxia |

Note: This data is illustrative and based on typical findings for MK-801 to provide a conceptual framework. Actual values for L-687,414 may vary.

Experimental Protocols

The following section details a representative experimental protocol for assessing L-687,414-induced hyperlocomotion in mice, based on standard methodologies used for NMDA receptor antagonists.

Animals

-

Species: Male C57BL/6J mice are commonly used due to their consistent behavioral responses.

-

Age: 8-12 weeks old.

-

Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Acclimation: Mice should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment to reduce stress-induced artifacts.

Drug Preparation and Administration

-

Compound: L-687,414 should be dissolved in a suitable vehicle, typically sterile 0.9% saline.

-

Dosing: A dose-response study is recommended, with doses selected based on available literature for glycine site antagonists. A potential starting range could be 1-30 mg/kg.

-

Administration: Intraperitoneal (i.p.) injection is a common route of administration for systemic effects. The injection volume should be consistent, typically 10 ml/kg of body weight.

Behavioral Apparatus

-

Open Field Arena: A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena should be equipped with an automated video-tracking system to record and analyze locomotor activity.

-

Lighting: The arena should be dimly lit (e.g., 10-20 lux) to encourage exploration while minimizing anxiety.

Experimental Procedure

-

Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the procedure to allow for acclimation.

-

Drug Administration: Administer the predetermined dose of L-687,414 or vehicle (saline) via i.p. injection.

-

Post-Injection Period: Return the mice to their home cages for a brief period (e.g., 15-30 minutes) to allow for drug absorption and onset of action.

-

Open Field Test: Place each mouse individually into the center of the open field arena and allow it to explore freely for a set duration, typically 60-120 minutes.

-

Data Collection: The video-tracking system will record various parameters of locomotor activity, including:

-

Total distance traveled (cm)

-

Horizontal activity (beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena

-

Stereotyped behaviors (e.g., circling, head-weaving)

-

-

Data Analysis: The collected data should be analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of L-687,414 to the vehicle control group.

Signaling Pathways

The hyperlocomotion induced by L-687,414 is initiated by its antagonism of the glycine site on the NMDA receptor. This action reduces the overall activity of the NMDA receptor, leading to a cascade of downstream signaling events. While the precise signaling pathway for L-687,414 is not fully elucidated, it is thought to involve the modulation of other neurotransmitter systems, particularly dopamine (B1211576).

Blockade of NMDA receptors is hypothesized to disinhibit dopaminergic neurons in the midbrain, leading to increased dopamine release in cortical and striatal regions. This surge in dopaminergic activity is a key driver of hyperlocomotion.

Furthermore, research has identified that the hyperlocomotion induced by L-687,414 can be reversed by agonists of the Trace Amine-Associated Receptor 1 (TAAR1) and inhibitors of the Glycine Transporter 1 (GlyT1). This suggests that these signaling pathways play a crucial modulatory role in the behavioral effects of L-687,414.

-

TAAR1 Agonists: Activation of TAAR1 is thought to have an inhibitory effect on dopaminergic neurotransmission, thereby counteracting the hyperdopaminergic state induced by L-687,414.

-

GlyT1 Inhibitors: By inhibiting the reuptake of glycine, GlyT1 inhibitors increase the synaptic concentration of this amino acid. The elevated glycine levels can then compete with L-687,414 at the NMDA receptor's glycine site, effectively overcoming the antagonism and restoring normal NMDA receptor function.

Conclusion

L-687,414 serves as a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in modulating locomotor activity. The induction of hyperlocomotion in mice by this compound provides a robust behavioral model for studying the intricate interplay between glutamatergic and dopaminergic systems. Further research is warranted to fully characterize the dose-response relationship and the detailed signaling pathways involved in L-687,414-induced hyperlocomotion. Such studies will not only enhance our fundamental understanding of motor control but also inform the development of novel therapeutic agents targeting the NMDA receptor for a variety of neuropsychiatric and neurological disorders.

References

L-687,414 and its Impact on Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of L-687,414 on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. L-687,414 is a notable compound due to its action as a low-efficacy partial agonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Understanding its interaction with this critical receptor provides valuable insights for the development of novel therapeutics targeting synaptic plasticity.

Core Mechanism of Action

L-687,414 exerts its effects by binding to the glycine binding site on the NMDA receptor. Unlike full agonists, which robustly activate the receptor in the presence of glutamate (B1630785), or antagonists, which block activation, L-687,414 acts as a partial agonist. This means it produces a submaximal response, and in the presence of the endogenous co-agonist glycine, it can act as a competitive antagonist. This dual characteristic is crucial for its pharmacological profile.

The NMDA receptor is a cornerstone of synaptic plasticity. Its activation, which requires the binding of both glutamate and a co-agonist (like glycine or D-serine), leads to an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx triggers a cascade of intracellular signaling events that are essential for the induction of LTP. By modulating the glycine site, L-687,414 can therefore influence the threshold for LTP induction.

Signaling Pathway of NMDA Receptor-Dependent LTP and the Role of L-687,414

Quantitative Data on L-687,414's Interaction with the NMDA Receptor

The following tables summarize the key quantitative data regarding the binding and functional activity of L-687,414 at the NMDA receptor, as determined in in vitro preparations.

Table 1: In Vitro Binding Affinity and Potency of L-687,414

| Parameter | Value | Preparation | Description |

| Apparent Kb | 15 µM | Rat Cortical Slices | Concentration required to reduce the response to a submaximal concentration of NMDA by 50%. |

| pKb | 6.2 ± 0.12 | Cultured Rat Cortical Neurons | The negative logarithm of the Kb value, indicating antagonist potency. |

| pKi | 6.1 ± 0.09 | Cultured Rat Cortical Neurons | The negative logarithm of the inhibition constant, indicating binding affinity. |

Data sourced from Priestley et al. (1998)

Table 2: In Vitro Functional Efficacy of L-687,414

| Parameter | Value | Preparation | Description |

| Intrinsic Activity | ~10% of glycine | Cultured Rat Cortical Neurons | The ability of the drug to produce a response, expressed as a percentage of the maximal response to the endogenous agonist glycine. |

Data sourced from Priestley et al. (1998)

Experimental Protocols

This section details the methodologies used in a key study investigating the effects of L-687,414 on hippocampal LTP in vivo.

In Vivo Electrophysiology in Anesthetized Rats

Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 250-350g

-

Anesthesia: Urethane (1.25 g/kg, i.p.)

Surgical Procedures:

-

Animals were anesthetized and placed in a stereotaxic frame.

-

A bipolar stimulating electrode was implanted in the medial perforant path.

-

A recording electrode was placed in the hilus of the dentate gyrus of the ipsilateral hippocampus.

-

A cannula was inserted into the femoral vein for intravenous drug administration.

Electrophysiological Recordings:

-

Test stimuli were delivered to the perforant path at a frequency of 0.033 Hz.

-

The population excitatory postsynaptic potential (pEPSP) was recorded in the dentate gyrus.

-

A stable baseline of pEPSP responses was established for at least 30 minutes before drug administration or LTP induction.

LTP Induction:

-

LTP was induced by high-frequency stimulation (HFS) of the medial perforant path, consisting of 10 trains of 10 stimuli at 200 Hz, with an inter-train interval of 2 seconds.

-

Post-HFS, the pEPSP was monitored for at least 60 minutes to assess the magnitude and stability of LTP.

Drug Administration:

-

L-687,414 was administered intravenously.

-

The dosing regimen was designed to achieve and maintain plasma concentrations known to be neuroprotective in other models.

Experimental Workflow for In Vivo LTP Studies

Effects of L-687,414 on Hippocampal LTP

A pivotal in vivo study demonstrated that L-687,414, at plasma concentrations that are neuroprotective, does not prevent the induction of LTP in the dentate gyrus of anesthetized rats.[1] In control animals administered saline, high-frequency stimulation of the medial perforant path resulted in a robust and sustained potentiation of the population EPSP.[1] In contrast, the NMDA receptor ion channel blocker MK-801 effectively abolished LTP under the same experimental conditions.[1] The finding that L-687,414 did not block LTP suggests that a low level of intrinsic activity at the glycine site may be sufficient to support NMDA receptor-dependent LTP.[1]

This characteristic is of significant interest in drug development. A compound that can prevent excitotoxic cell death (a process mediated by excessive NMDA receptor activation) without impairing synaptic plasticity essential for cognitive function would represent a significant therapeutic advance. The partial agonist profile of L-687,414, where it may act as an antagonist during excessive NMDA receptor activation but permit normal synaptic transmission, could offer this therapeutic window.[1]

Conclusion and Future Directions

L-687,414's unique profile as a low-efficacy partial agonist at the NMDA receptor glycine site makes it a valuable tool for dissecting the role of this site in synaptic plasticity. The evidence suggests that it is possible to modulate NMDA receptor function to achieve neuroprotection without compromising LTP, a key cellular correlate of learning and memory.

Future research should aim to:

-

Investigate the effects of a wider range of L-687,414 concentrations on LTP to establish a clear dose-response relationship.

-

Explore the impact of L-687,414 on other forms of synaptic plasticity, such as long-term depression (LTD).

-

Conduct behavioral studies to assess the in vivo cognitive consequences of treatment with L-687,414.

By further elucidating the complex pharmacology of compounds like L-687,414, the field can move closer to developing safer and more effective treatments for a range of neurological and psychiatric disorders characterized by aberrant NMDA receptor function.

References

In Vivo Behavioral Profile of L-687,414: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414 is a selective, low-efficacy partial agonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the reported in vivo behavioral effects of L-687,414 in preclinical rodent models. The primary focus is on its anticonvulsant properties and its effects on motor function, including the induction of behaviors reminiscent of non-competitive NMDA antagonists. This guide consolidates available quantitative data into structured tables, details the experimental methodologies employed in key studies, and presents diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's in vivo pharmacological profile.

Introduction

The NMDA receptor, a key player in excitatory synaptic transmission, is critically involved in numerous physiological processes, including synaptic plasticity, learning, and memory. Its dysregulation has been implicated in a range of neurological and psychiatric disorders. The glycine modulatory site on the NMDA receptor offers a subtle yet powerful target for therapeutic intervention. Partial agonists at this site, such as L-687,414, are of particular interest as they may offer a means to dampen excessive NMDA receptor activation, implicated in excitotoxicity, while preserving a degree of normal receptor function, potentially avoiding the more severe side effects associated with full antagonists. This document synthesizes the preclinical in vivo behavioral data for L-687,414 to provide a detailed resource for the scientific community.

Anticonvulsant Activity

L-687,414 has demonstrated a broad spectrum of anticonvulsant activity in various rodent models of seizures. The following table summarizes the effective dose (ED₅₀) of L-687,414 required to protect against different types of induced seizures in mice.

| Seizure Model | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |

| N-Methyl-D,L-Aspartic Acid (NMDLA)-induced | Swiss Webster Mice | Intravenous (i.v.) | 19.7 | [1] |

| Pentylenetetrazol (PTZ)-induced | Swiss Webster Mice | Intravenous (i.v.) | 13.0 | [1] |

| Maximal Electroshock (MES)-induced | Swiss Webster Mice | Intravenous (i.v.) | 26.1 | [1] |

| Audiogenic Seizures | DBA/2 Mice | Intraperitoneal (i.p.) | 5.1 | [1] |

Effects on Motor Function and Behavior

The in vivo behavioral profile of L-687,414 is characterized by a dose-dependent impairment of motor coordination and the induction of behaviors similar to those observed with non-competitive NMDA receptor antagonists like MK-801.

Motor Impairment

Motor coordination, as assessed by the rotarod test, was found to be impaired by L-687,414. The dose at which these motor deficits are observed is an important consideration for the therapeutic window of the compound.

| Test | Species | Route of Administration | Minimum Effective Dose (MED) for Impairment (mg/kg) | Reference |

| Rotarod Performance | Swiss Webster Mice | Intravenous (i.v.) | Not explicitly stated, but ratios to anticonvulsant ED₅₀s suggest impairment at therapeutic doses. | [1] |

| Rotarod Performance | DBA/2 Mice | Intraperitoneal (i.p.) | Not explicitly stated, but ratios to anticonvulsant ED₅₀s suggest impairment at therapeutic doses. | [1] |

The therapeutic index, calculated as the ratio of the MED for motor impairment to the ED₅₀ for anticonvulsant activity, varied between 0.9 and 5, depending on the seizure model used. This indicates a relatively narrow window between therapeutic and adverse motor effects in some models.[1]

MK-801-like Behaviors

Administration of L-687,414 in mice induced a behavioral syndrome characterized by head weaving, body rolling, and hyperlocomotion, which is qualitatively similar to the effects of the non-competitive NMDA receptor antagonist, MK-801.[1] However, the dose required to elicit these effects with L-687,414 was significantly higher than that for MK-801.

Experimental Protocols

Anticonvulsant Testing

-

NMDLA-induced Seizures: Male Swiss Webster mice were administered L-687,414 intravenously 15 minutes prior to an intravenous injection of N-methyl-D,L-aspartic acid. The dose of L-687,414 that prevented the onset of clonic seizures in 50% of the animals was determined as the ED₅₀.[1]

-

Pentylenetetrazol (PTZ)-induced Seizures: L-687,414 was administered intravenously to male Swiss Webster mice 15 minutes before an intravenous injection of pentylenetetrazol. The ED₅₀ was calculated as the dose that protected 50% of the mice from clonic seizures.[1]

-

Maximal Electroshock (MES)-induced Seizures: L-687,414 was given intravenously to male Swiss Webster mice 15 minutes prior to the delivery of a maximal electroshock stimulus via corneal electrodes. The ED₅₀ represented the dose that prevented the tonic hindlimb extension phase of the seizure in 50% of the animals.[1]

-

Audiogenic Seizures: Male DBA/2 mice, which are genetically susceptible to sound-induced seizures, were injected intraperitoneally with L-687,414 30 minutes before being exposed to a loud bell (120 dB). The ED₅₀ was the dose that prevented the tonic seizure component in 50% of the mice.[1]

Rotarod Test

Motor coordination was assessed using a rotarod apparatus. Mice were placed on a rotating rod, and the time until they fell off was recorded. The speed of rotation is typically gradually increased. The dose of L-687,414 that caused a significant impairment in the performance of the animals compared to a vehicle-treated control group was determined.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the basic signaling cascade initiated by the activation of the NMDA receptor. L-687,414 acts as a partial agonist at the glycine co-agonist site.

References

L-687,414 and its Role in Synaptic Plasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-687,414, also known as (+)-cis-4-methyl-HA-966, is a selective ligand for the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site. Classified as a low-efficacy partial agonist, it exhibits a unique pharmacological profile that combines antagonist properties at saturated glycine concentrations with a degree of receptor activation in low-glycine environments. This dual characteristic has positioned L-687,414 as a significant tool for investigating the nuanced role of the NMDA receptor glycine site in synaptic plasticity, the cellular mechanism underlying learning and memory. This technical guide provides a comprehensive overview of L-687,414, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its study, and a visual representation of its impact on relevant signaling pathways.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to neural circuit development, learning, and memory. The NMDA receptor, a key player in this process, functions as a coincidence detector, requiring both glutamate (B1630785) binding and postsynaptic depolarization for activation. This activation is also critically dependent on the binding of a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.

L-687,414 offers a unique pharmacological approach to dissecting the role of this co-agonist site. As a low-efficacy partial agonist, it can competitively antagonize the effects of the full agonists glycine and D-serine, while maintaining a minimal level of receptor activation. This profile is distinct from competitive antagonists that completely block the glycine site or channel blockers that obstruct ion flow. Understanding the interaction of L-687,414 with the NMDA receptor is crucial for elucidating the fine-tuning of synaptic plasticity and for the development of novel therapeutics targeting glutamatergic dysfunction.

Mechanism of Action

L-687,414 selectively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. In the presence of high concentrations of glycine, L-687,414 acts as a competitive antagonist, reducing the frequency of channel opening and subsequent Ca²⁺ influx. However, due to its partial agonist nature, it possesses a degree of intrinsic activity, meaning it can elicit a submaximal receptor response in the absence of a full agonist. This intrinsic activity is estimated to be approximately 10% of that of glycine.[1] This dual action allows L-687,414 to modulate NMDA receptor function in a manner that is dependent on the local concentration of endogenous co-agonists.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological properties and effects of L-687,414.

Table 1: In Vitro Pharmacological Profile of L-687,414

| Parameter | Value | Species/Tissue | Experimental Method | Reference |

| Apparent Kb | 15 µM | Rat Cortical Slices | Antagonism of NMDA-evoked population depolarizations | [1] |

| pKb | 6.2 ± 0.12 | Cultured Rat Cortical Neurons | Whole-cell voltage-clamp (shift in NMDA concentration-response) | [1] |

| pKi | 6.1 ± 0.09 | Cultured Rat Cortical Neurons | Concentration-inhibition curves | [1] |

| Intrinsic Activity | ~10% of glycine | Cultured Rat Cortical Neurons | Whole-cell voltage-clamp (inward current responses) | [1] |

Table 2: In Vivo Effects of L-687,414 on Hippocampal Long-Term Potentiation (LTP)

| Compound | Dosing Regimen (i.v.) | Effect on LTP in Dentate Gyrus | Animal Model | Reference |

| L-687,414 | 28 mg kg⁻¹ bolus followed by 28 mg kg⁻¹ h⁻¹ | LTP remained largely intact | Anesthetized Rats | [1] |

| MK-801 | 0.12 mg kg⁻¹ bolus followed by 1.8 µg kg⁻¹ h⁻¹ | LTP was effectively abolished | Anesthetized Rats | [1] |

| Saline | 0.4 ml kg⁻¹ followed by 0.0298 ml min⁻¹ | Robust LTP | Anesthetized Rats | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of L-687,414 on synaptic plasticity.

Whole-Cell Voltage-Clamp Recordings in Cultured Cortical Neurons

This protocol is designed to measure NMDA-evoked inward currents and assess the antagonist/partial agonist properties of L-687,414.

Materials:

-

Primary cortical neuron cultures derived from rat embryos.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (for baseline), pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

NMDA and L-687,414 stock solutions.

-

Patch-clamp amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Culture primary cortical neurons on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron in voltage-clamp mode, holding the membrane potential at -60 mV.

-

Apply NMDA (e.g., 100 µM) in the presence of a low concentration of glycine (1 µM) to elicit a baseline inward current.

-

To determine the pKb, co-apply increasing concentrations of L-687,414 with a fixed concentration of NMDA and measure the rightward shift in the NMDA concentration-response curve.

-

To determine the pKi, apply a fixed concentration of NMDA and glycine and measure the inhibition of the inward current by increasing concentrations of L-687,414.

-

To assess intrinsic activity, apply L-687,414 in the absence of added glycine and measure any evoked inward current.

Extracellular Field Potential Recordings in Rat Hippocampal Slices

This protocol is used to investigate the effect of L-687,414 on long-term potentiation (LTP) at Schaffer collateral-CA1 synapses.

Materials:

-

Acute hippocampal slices (300-400 µm thick) from adult rats.

-

Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, 10 glucose, saturated with 95% O₂/5% CO₂.

-

L-687,414 stock solution.

-

Bipolar stimulating electrode and glass recording microelectrode filled with aCSF.

-

Amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply L-687,414 at the desired concentration to the perfusion bath and continue baseline recording.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Record fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP.

-

Analyze the data by measuring the slope of the fEPSP and expressing it as a percentage of the pre-HFS baseline.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in NMDA receptor-mediated synaptic plasticity and the modulatory role of L-687,414.

NMDA Receptor Activation and Downstream Signaling

Figure 1. NMDA receptor signaling cascade in LTP. L-687,414 acts as a partial agonist at the glycine site.

Experimental Workflow for Assessing L-687,414's Effect on LTP

Figure 2. Workflow for an in vitro LTP experiment testing L-687,414.

Discussion and Future Directions

The unique profile of L-687,414 as a low-efficacy partial agonist at the NMDA receptor glycine site makes it an invaluable tool for probing the intricacies of synaptic plasticity. The finding that it does not block hippocampal LTP in vivo at neuroprotective doses, unlike the channel blocker MK-801, suggests that a minimal level of NMDA receptor activation may be sufficient for the induction of this form of plasticity.[1] This has significant implications for the development of neuroprotective agents, as it suggests that complete blockade of NMDA receptor function may not be necessary and could even be detrimental by impairing cognitive processes.

Future research should focus on a more detailed characterization of the dose-response relationship of L-687,414 on both LTP and long-term depression (LTD). Investigating its effects on different forms of synaptic plasticity, such as those dependent on metabotropic glutamate receptors, would also provide a more complete picture of its modulatory role. Furthermore, exploring the impact of L-687,414 on synaptic plasticity in animal models of neurological and psychiatric disorders could reveal novel therapeutic avenues. The use of advanced imaging techniques to visualize the effects of L-687,414 on dendritic spine morphology and AMPA receptor trafficking in real-time would provide further mechanistic insights.

Conclusion

L-687,414 is a critical pharmacological tool for the study of synaptic plasticity. Its action as a low-efficacy partial agonist at the NMDA receptor glycine site allows for a nuanced modulation of receptor function that has provided key insights into the mechanisms of long-term potentiation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize L-687,414 in their investigations of synaptic function and dysfunction. Continued exploration of this and similar compounds will undoubtedly advance our understanding of the molecular basis of learning and memory and pave the way for novel therapeutic strategies.

References

Pharmacological Profile of L-687,414: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-687,414, also known as (+)-cis-4-methyl-HA-966, is a notable pharmacological tool and a compound of significant interest in neuroscience research. It is a selective ligand for the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the pharmacological profile of L-687,414, detailing its mechanism of action, binding affinity, functional activity, and in vivo effects. The information is presented to be a valuable resource for researchers and professionals in drug development.

Mechanism of Action

L-687,414 acts as a low-efficacy partial agonist at the glycine (B1666218) co-agonist binding site on the NR1 subunit of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) to the NR2 subunit and a co-agonist, typically glycine or D-serine, to the NR1 subunit for activation. As a partial agonist, L-687,414 binds to the glycine site and elicits a submaximal receptor response compared to the full endogenous agonist, glycine. At higher concentrations, it can competitively antagonize the effects of full agonists, thereby modulating NMDA receptor activity. This dualistic nature of partial agonism offers a nuanced approach to NMDA receptor modulation, potentially providing neuroprotective effects without completely abolishing essential receptor function.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of L-687,414 with the NMDA receptor.

Table 1: Receptor Binding Affinity of L-687,414

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| pKi | 6.1 ± 0.09 | Rat | Cultured Cortical Neurons | Not Specified | [1] |

Table 2: Functional Activity of L-687,414

| Parameter | Value | Species | Preparation | Assay | Reference |

| Apparent Kb | 15 µM | Rat | Cortical Slices | NMDA-evoked population depolarizations | [1] |

| pKb | 6.2 ± 0.12 | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp (NMDA-evoked inward current) | [1] |

| Intrinsic Activity | ~10% of glycine | Rat | Cultured Cortical Neurons | Whole-cell voltage-clamp (NMDA-evoked inward current) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of L-687,414.

Radioligand Binding Assay